molecular formula C13H23NO7S B7818691 Ventolin

Ventolin

Cat. No. B7818691
M. Wt: 337.39 g/mol
InChI Key: OVICLFZZVQVVFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06702997B2

Procedure details

In an alternative embodiment, the inhalation solution of the present invention may be prepared as follows: (i) fitting a high density polyethylene (HDPE) or stainless steel formulation tank with a bottom drain and peristaltic recirculation system (for HDPE) or tri-blender (for stainless steel) for mixing; (ii) filling the tank with approximately 90% of the required amount of Purified Water USP at a temperature of between 18° C. to 25° C.; while mixing, (iii) adding sulfuric acid, Sodium Chloride USP, and at least a therapeutically effective pediatric amount of Albuterol Sulfate USP to the tank; (iv) continue mixing until all chemical components are dissolved; (v) adding Purified Water USP to adjust the final volume, if necessary, thus producing an albuterol mixture.
[Compound]
Name
( i )
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
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Reaction Step Two
[Compound]
Name
( iv )
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Type
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Reaction Step Three
[Compound]
Name
( v )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
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0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
high density polyethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
HDPE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
( iii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[Cl-].[Na+].[CH3:8][C:9]([NH:12][CH2:13][CH:14]([OH:24])[C:15]1[CH:16]=[CH:17][C:18]([OH:23])=[C:19]([CH2:21][OH:22])[CH:20]=1)([CH3:11])[CH3:10].OS(O)(=O)=O>O>[CH3:11][C:9]([NH:12][CH2:13][CH:14]([OH:24])[C:15]1[CH:16]=[CH:17][C:18]([OH:23])=[C:19]([CH2:21][OH:22])[CH:20]=1)([CH3:8])[CH3:10] |f:1.2,3.4|

Inputs

Step One
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)NCC(C=1C=CC(=C(C1)CO)O)O.OS(=O)(=O)O
Step Three
Name
( iv )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( v )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
high density polyethylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
HDPE
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
( iii )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In an alternative embodiment, the inhalation solution of the present invention may be prepared
ADDITION
Type
ADDITION
Details
for mixing
CUSTOM
Type
CUSTOM
Details
of between 18° C. to 25° C.
ADDITION
Type
ADDITION
Details
while mixing
DISSOLUTION
Type
DISSOLUTION
Details
are dissolved
CUSTOM
Type
CUSTOM
Details
Purified Water USP

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)NCC(C=1C=CC(=C(C1)CO)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06702997B2

Procedure details

In an alternative embodiment, the inhalation solution of the present invention may be prepared as follows: (i) fitting a high density polyethylene (HDPE) or stainless steel formulation tank with a bottom drain and peristaltic recirculation system (for HDPE) or tri-blender (for stainless steel) for mixing; (ii) filling the tank with approximately 90% of the required amount of Purified Water USP at a temperature of between 18° C. to 25° C.; while mixing, (iii) adding sulfuric acid, Sodium Chloride USP, and at least a therapeutically effective pediatric amount of Albuterol Sulfate USP to the tank; (iv) continue mixing until all chemical components are dissolved; (v) adding Purified Water USP to adjust the final volume, if necessary, thus producing an albuterol mixture.
[Compound]
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( iv )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( v )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
high density polyethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
HDPE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
( iii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[Cl-].[Na+].[CH3:8][C:9]([NH:12][CH2:13][CH:14]([OH:24])[C:15]1[CH:16]=[CH:17][C:18]([OH:23])=[C:19]([CH2:21][OH:22])[CH:20]=1)([CH3:11])[CH3:10].OS(O)(=O)=O>O>[CH3:11][C:9]([NH:12][CH2:13][CH:14]([OH:24])[C:15]1[CH:16]=[CH:17][C:18]([OH:23])=[C:19]([CH2:21][OH:22])[CH:20]=1)([CH3:8])[CH3:10] |f:1.2,3.4|

Inputs

Step One
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)NCC(C=1C=CC(=C(C1)CO)O)O.OS(=O)(=O)O
Step Three
Name
( iv )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( v )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
high density polyethylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
HDPE
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
( iii )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In an alternative embodiment, the inhalation solution of the present invention may be prepared
ADDITION
Type
ADDITION
Details
for mixing
CUSTOM
Type
CUSTOM
Details
of between 18° C. to 25° C.
ADDITION
Type
ADDITION
Details
while mixing
DISSOLUTION
Type
DISSOLUTION
Details
are dissolved
CUSTOM
Type
CUSTOM
Details
Purified Water USP

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)NCC(C=1C=CC(=C(C1)CO)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06702997B2

Procedure details

In an alternative embodiment, the inhalation solution of the present invention may be prepared as follows: (i) fitting a high density polyethylene (HDPE) or stainless steel formulation tank with a bottom drain and peristaltic recirculation system (for HDPE) or tri-blender (for stainless steel) for mixing; (ii) filling the tank with approximately 90% of the required amount of Purified Water USP at a temperature of between 18° C. to 25° C.; while mixing, (iii) adding sulfuric acid, Sodium Chloride USP, and at least a therapeutically effective pediatric amount of Albuterol Sulfate USP to the tank; (iv) continue mixing until all chemical components are dissolved; (v) adding Purified Water USP to adjust the final volume, if necessary, thus producing an albuterol mixture.
[Compound]
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( iv )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( v )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
high density polyethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
HDPE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
( iii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[Cl-].[Na+].[CH3:8][C:9]([NH:12][CH2:13][CH:14]([OH:24])[C:15]1[CH:16]=[CH:17][C:18]([OH:23])=[C:19]([CH2:21][OH:22])[CH:20]=1)([CH3:11])[CH3:10].OS(O)(=O)=O>O>[CH3:11][C:9]([NH:12][CH2:13][CH:14]([OH:24])[C:15]1[CH:16]=[CH:17][C:18]([OH:23])=[C:19]([CH2:21][OH:22])[CH:20]=1)([CH3:8])[CH3:10] |f:1.2,3.4|

Inputs

Step One
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)NCC(C=1C=CC(=C(C1)CO)O)O.OS(=O)(=O)O
Step Three
Name
( iv )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( v )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
high density polyethylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
HDPE
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
( iii )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In an alternative embodiment, the inhalation solution of the present invention may be prepared
ADDITION
Type
ADDITION
Details
for mixing
CUSTOM
Type
CUSTOM
Details
of between 18° C. to 25° C.
ADDITION
Type
ADDITION
Details
while mixing
DISSOLUTION
Type
DISSOLUTION
Details
are dissolved
CUSTOM
Type
CUSTOM
Details
Purified Water USP

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)NCC(C=1C=CC(=C(C1)CO)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.